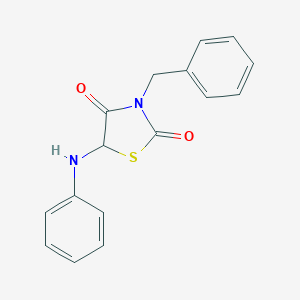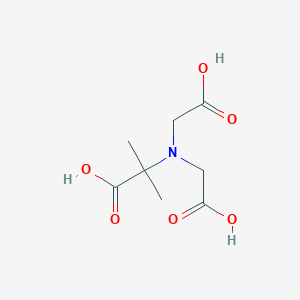
Copper(2E,4E)-hexa-2,4-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(2E,4E)-hexa-2,4-dienoate is a coordination compound formed by the interaction of copper ions with sorbic acid. Sorbic acid, a naturally occurring organic compound, is widely used as a preservative in the food industry due to its antimicrobial properties. When combined with copper, the resulting compound exhibits unique chemical and biological properties that make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper(2E,4E)-hexa-2,4-dienoate can be synthesized by reacting copper salts, such as copper(II) chloride or copper(II) sulfate, with sorbic acid in an aqueous or alcoholic medium. The reaction typically involves dissolving the copper salt in water or ethanol and then adding sorbic acid under stirring. The mixture is heated to facilitate the reaction, and the resulting copper sorbate precipitates out of the solution. The precipitate is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of copper sorbate may involve more advanced techniques such as solvent extraction, ion exchange, or crystallization to ensure high purity and yield. The choice of method depends on the desired scale of production and the specific application requirements.
Analyse Des Réactions Chimiques
Types of Reactions: Copper(2E,4E)-hexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(III) complexes under specific conditions.
Reduction: The compound can be reduced to copper(I) sorbate using reducing agents like sodium borohydride.
Substitution: this compound can participate in ligand exchange reactions where the sorbate ligand is replaced by other ligands such as ammonia or ethylenediamine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or hydrazine in aqueous or alcoholic solutions.
Substitution: Ammonia or ethylenediamine in aqueous solutions.
Major Products Formed:
Oxidation: Copper(III) sorbate complexes.
Reduction: Copper(I) sorbate.
Substitution: Copper complexes with different ligands.
Applications De Recherche Scientifique
Copper(2E,4E)-hexa-2,4-dienoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Exhibits antimicrobial properties, making it useful in studying bacterial and fungal growth inhibition.
Medicine: Investigated for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Employed as a preservative in food and cosmetic products due to its antimicrobial activity.
Mécanisme D'action
The mechanism of action of copper sorbate involves the interaction of copper ions with cellular components, leading to the disruption of cellular processes. Copper ions can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures, including DNA, proteins, and lipids. Additionally, copper sorbate can interfere with enzyme activity and disrupt membrane integrity, leading to cell death. The compound’s antimicrobial and anticancer properties are primarily attributed to these mechanisms.
Comparaison Avec Des Composés Similaires
Copper(2E,4E)-hexa-2,4-dienoate can be compared with other metal sorbate complexes, such as:
Zinc sorbate: Exhibits similar antimicrobial properties but has different solubility and stability characteristics.
Nickel sorbate: Also has antimicrobial activity but is less commonly used due to potential toxicity concerns.
Cobalt sorbate: Known for its antimicrobial and anticancer properties, similar to copper sorbate, but with different efficacy and toxicity profiles.
This compound stands out due to its unique combination of antimicrobial and anticancer properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
13991-87-2 |
|---|---|
Formule moléculaire |
C12H14CuO4 |
Poids moléculaire |
285.78 g/mol |
Nom IUPAC |
copper;(2E,4E)-hexa-2,4-dienoate |
InChI |
InChI=1S/2C6H8O2.Cu/c2*1-2-3-4-5-6(7)8;/h2*2-5H,1H3,(H,7,8);/q;;+2/p-2/b2*3-2+,5-4+; |
Clé InChI |
VGWUQCWVUNUPMX-RJNTXXOISA-L |
SMILES isomérique |
C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].[Cu+2] |
SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Cu+2] |
SMILES canonique |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Cu+2] |
Synonymes |
copper (2E,4E)-hexa-2,4-dienoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-5-[(4-chlorophenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228539.png)
![2-[(3-BENZYL-2,4-DIOXO-1,3-THIAZOLIDIN-5-YL)(4-METHYLPHENYL)AMINO]ACETAMIDE](/img/structure/B228545.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B228546.png)

![N'-[4-(dimethylamino)benzylidene]-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetohydrazide](/img/structure/B228555.png)
![(5Z)-3-benzyl-5-[(2-methoxyanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228560.png)
![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)


![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)
![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)

